N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:
Amidation: Formation of the benzamide structure.
Borylation: Introduction of the boron-containing dioxaborolane group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amidation reactions, followed by borylation using palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzamide and boron groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzamides and boronic esters.
Scientific Research Applications
N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the boron-containing dioxaborolane group can form stable complexes with various substrates. These interactions facilitate its use in catalysis and as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different functional groups.
Phenylboronic acid pinacol ester: Contains a boronic ester group but lacks the nitro and benzamide functionalities.
Uniqueness
N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of nitro, benzamide, and boron-containing dioxaborolane groups. This combination imparts distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C15H21BN2O5 |
---|---|
Molecular Weight |
320.15 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BN2O5/c1-14(2)15(3,4)23-16(22-14)11-7-10(13(19)17(5)6)8-12(9-11)18(20)21/h7-9H,1-6H3 |
InChI Key |
KFTXBMBMKNZNJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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